2-Amino-1,1-diphenylethanol
Overview
Description
2-Amino-1,1-diphenylethanol is an organic compound with the molecular formula C14H15NO. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is known for its applications in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-1,1-diphenylethanol can be synthesized through several methods. One common method involves the reduction of benzoin using sodium borohydride, followed by amination with ammonia or an amine . Another method includes the catalytic hydrogenation of benzoin oxime .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of chiral catalysts to ensure the desired enantiomer is obtained. The process typically includes steps such as hydrogenation, amination, and purification to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,1-diphenylethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-1,1-diphenylethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-1,1-diphenylethanol involves its interaction with various molecular targets, including enzymes and receptors. It can act as an inhibitor or activator, depending on the specific target and pathway involved. The compound’s chiral nature allows it to selectively interact with specific enantiomers of target molecules, enhancing its effectiveness in asymmetric synthesis and other applications .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,2-diphenylethanol: Another chiral compound with similar applications in asymmetric synthesis.
1,2-Diphenylethylenediamine: Used as a chiral ligand in catalytic reactions.
2-Phenylglycinol: Known for its use in the synthesis of chiral pharmaceuticals.
Uniqueness
2-Amino-1,1-diphenylethanol is unique due to its specific chiral properties and its ability to act as a versatile chiral auxiliary in various chemical reactions. Its structure allows for selective interactions with target molecules, making it highly valuable in asymmetric synthesis and other specialized applications .
Properties
IUPAC Name |
2-amino-1,1-diphenylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-11-14(16,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,16H,11,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWZRNZLPMDFNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)(C2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80276807 | |
Record name | 2-amino-1,1-diphenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80276807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4382-96-1 | |
Record name | NSC123065 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123065 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-1,1-diphenylethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80276807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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